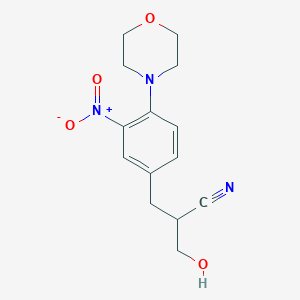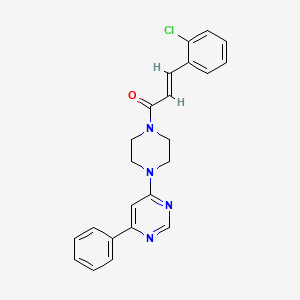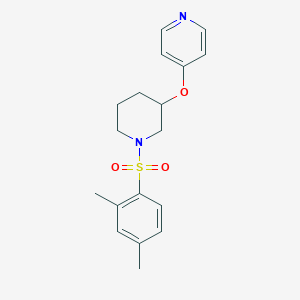
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, also known as MNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBP is a nitrobenzyl derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific cellular targets. This compound has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells. This compound has been shown to exhibit antibacterial activity against a range of bacterial strains. This compound has also been shown to exhibit anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high yield. This compound is also stable under a range of conditions, making it suitable for use in various assays. However, this compound has some limitations. This compound is not water-soluble, which can limit its use in certain experiments. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are many potential future directions for the study of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile. One potential direction is the development of this compound as a photosensitive agent for cancer therapy. Another potential direction is the investigation of the antibacterial properties of this compound. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological effects. Finally, the synthesis of this compound could be optimized to improve its yield and reduce its cost.
Conclusion:
In conclusion, this compound, or this compound, is a promising chemical compound that has potential applications in various fields. This compound has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. The unique properties of this compound make it a promising candidate for further research. The synthesis method of this compound has been optimized to achieve high yield and purity. This compound has several advantages for lab experiments, but also has some limitations. There are many potential future directions for the study of this compound, including the development of this compound as a photosensitive agent for cancer therapy and the investigation of its antibacterial properties.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 4-morpholino-3-nitrobenzaldehyde with 3-hydroxypropanenitrile in the presence of a base catalyst. This results in the formation of this compound. The synthesis of this compound has been optimized to achieve high yield and purity.
Applications De Recherche Scientifique
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology. This compound has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. This compound has also been investigated for its potential use as a photosensitive agent for cancer therapy. The unique properties of this compound make it a promising candidate for further research.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-3-(4-morpholin-4-yl-3-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-9-12(10-18)7-11-1-2-13(14(8-11)17(19)20)16-3-5-21-6-4-16/h1-2,8,12,18H,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPLLLJQVVAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CC(CO)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2943389.png)
![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2943390.png)
![2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2943391.png)
![4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943392.png)




![3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2943403.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2943406.png)
![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)
![6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943408.png)
